Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- is a chemical compound with the molecular formula C12H22O2SiThis compound is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a methoxy group attached to a 2-methyl-3-furanyl moiety .
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 2-methyl-3-furanylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through its silane group, which can lead to changes in the physical and chemical properties of the target molecules. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- can be compared with other similar compounds, such as:
Trimethylsilyl ethers: These compounds have similar reactivity but differ in their substituents and overall stability.
Dimethylsilyl ethers: These compounds have two methyl groups attached to the silicon atom, making them less bulky compared to the tert-butyl-dimethyl derivative.
Properties
IUPAC Name |
tert-butyl-dimethyl-[(2-methylfuran-3-yl)methoxy]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-10-11(7-8-13-10)9-14-15(5,6)12(2,3)4/h7-8H,9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVGRMPKGHMLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443438 | |
Record name | Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125214-88-2 | |
Record name | Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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